molecular formula C7H9NO4S B6603438 5-hydroxy-10-oxa-3lambda6-thia-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-3,3-dione CAS No. 125638-25-7

5-hydroxy-10-oxa-3lambda6-thia-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-3,3-dione

Cat. No.: B6603438
CAS No.: 125638-25-7
M. Wt: 203.22 g/mol
InChI Key: JVGGFUZSNRDJJY-UHFFFAOYSA-N
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Description

5-hydroxy-10-oxa-3lambda6-thia-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-3,3-dione is a complex organic compound with the molecular formula C7H9NO4S. It is known for its unique tricyclic structure, which includes an epoxy group, a thiazole ring, and a lactam moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-10-oxa-3lambda6-thia-4-azatricyclo[5210,2,6]dec-4-ene-3,3-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and rigorous quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-10-oxa-3lambda6-thia-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-3,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce diols. Substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

5-hydroxy-10-oxa-3lambda6-thia-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-3,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-hydroxy-10-oxa-3lambda6-thia-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-3,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological molecules, leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-hydroxy-10-oxa-3lambda6-thia-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-3,3-dione
  • This compound analogs

Uniqueness

The uniqueness of this compound lies in its tricyclic structure, which imparts specific chemical and biological properties not found in simpler compounds. This structural complexity allows for a wide range of chemical modifications and applications, making it a valuable compound in scientific research .

Properties

IUPAC Name

3,3-dioxo-10-oxa-3λ6-thia-4-azatricyclo[5.2.1.02,6]decan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4S/c9-7-5-3-1-2-4(12-3)6(5)13(10,11)8-7/h3-6H,1-2H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGGFUZSNRDJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3C(C1O2)C(=O)NS3(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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